

Comprehensive Technical Review: Pharmacological Activities and Mechanisms of Hispidin

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Compound Focus: Hispidin

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Introduction and Molecular Overview

Hispidin (6-[(1E)-2-(3,4-Dihydroxyphenyl)ethen-1-yl]-4-hydroxy-2H-pyran-2-one) is a naturally occurring **polyphenolic styrylpyrone** that has garnered significant research interest due to its diverse pharmacological activities and favorable safety profile. This fungal-derived secondary metabolite was first isolated from *Inonotus hispidus* in 1889 and structurally characterized in 1961 [1] [2]. **Hispidin** functions as a **precursor of fungal luciferin** in bioluminescent mushrooms such as *Neonothopanus nambi*, highlighting its significance in biological systems beyond its therapeutic potential [3] [1]. The compound demonstrates remarkable **multi-target biological activities** against various pathological conditions, including cancer, metabolic syndrome, inflammatory disorders, and neurodegenerative diseases, making it a promising candidate for drug development.

The natural distribution of **hispidin** spans numerous fungal species, primarily within the Hymenochaetales family, including genera such as *Phellinus* (now reclassified as *Sanghuangporus sanghuang*), *Inonotus*, and *Phaeolus* [1] [4]. Beyond fungal sources, **hispidin** and its derivatives have also been identified in several plant species, including horsetail (*Equisetum arvense*), kava (*Piper methysticum*), and pistachio (*Pistacia atlantica*) [1] [4]. The **broad phylogenetic distribution** of **hispidin** across evolutionary distant species suggests conserved biological functions, particularly in stress response and antioxidant defense mechanisms.

The compound's **chemical stability**, **relatively simple core structure**, and **multiple sites for derivative synthesis** further enhance its pharmaceutical appeal.

Biosynthesis and Production Methods

Enzymatic Biosynthesis Pathway

Recent advances in **hispidin** biosynthesis have revealed an efficient **aldol condensation pathway** catalyzed by the novel enzyme **PheG** isolated from *Phellinus igniarius*. This enzyme facilitates a **one-step C—C bond formation** between triacetic acid lactone (TAL) and 3,4-dihydroxybenzaldehyde to produce **hispidin** with high efficiency [3]. The identification and characterization of PheG represents a significant breakthrough in **hispidin** production, as it provides a **biocatalytic alternative** to traditional chemical synthesis methods. Molecular dynamics simulations and binding free energy calculations have elucidated the precise **catalytic mechanism** of PheG, revealing key amino acid residues involved in substrate binding and conversion [3]. The enzyme's **substrate specificity** and **reaction optimization** present opportunities for metabolic engineering approaches to enhance **hispidin** yields.

The PheG-mediated biosynthesis pathway offers several advantages over previously proposed routes, including **higher atom economy**, **reduced enzymatic steps**, and **avoidance of complex cofactor systems**. Structural analysis of PheG reveals that residues 1-91 and 551-670 constitute intrinsically disordered regions (IDRs) lacking tertiary structure but possessing a hydrophobic core [3]. Interestingly, the removal of these IDRs to create PheG-1 (92-550 aa) did not compromise catalytic activity, suggesting the core structural domain contains all necessary components for substrate binding and conversion [3]. This **structural characterization** provides valuable insights for enzyme engineering and optimization for industrial-scale production.

Fermentation Optimization and Scale-Up

For industrial production, **hispidin**-enriched mycelia can be obtained through **optimized submerged fermentation** of *Sanghuangporus sanghuang* (formerly classified as *Phellinus linteus*). Systematic optimization studies have identified **glucose as the optimal carbon source** and **yeast extract as the**

preferred nitrogen source at an initial pH of 5.0 for maximal **hispidin** production [5]. Under these optimized conditions, **hispidin** production reached **3 mg/g of mycelia** in 20-ton bioreactors, demonstrating the scalability of this production method [5]. The successful scale-up from laboratory flasks to industrial-scale fermenters highlights the **commercial viability** of fungal fermentation for **hispidin** production, providing a reliable and sustainable source for pharmaceutical development.

Table 1: Optimization of **Hispidin** Production via Fermentation

Parameter	Optimal Condition	Production Yield	Scale
Carbon Source	Glucose (1%)	3 mg/g mycelia	20-ton bioreactor
Nitrogen Source	Yeast Extract (0.3%)	3 mg/g mycelia	20-ton bioreactor
Initial pH	5.0	3 mg/g mycelia	20-ton bioreactor
Fermentation Period	10 days	3 mg/g mycelia	20-ton bioreactor

Anticancer Mechanisms and Signaling Pathways

Pro-Apoptotic Activities

Hispidin demonstrates **broad-spectrum anticancer activity** through multiple cell death mechanisms, with particular potency against prostate cancer cells. In PC3 and DU145 prostate cancer cell lines, **hispidin** treatment significantly decreased viability with **minimal cytotoxicity** in normal WPMY-1 prostate cells, demonstrating a **favorable therapeutic index** [6] [7]. The compound induces **mitochondrion-dependent apoptosis** through several interconnected mechanisms: triggering cellular and **mitochondrial ROS accumulation**, promoting **chromatin condensation**, and inducing **nuclear fragmentation** [6]. These morphological changes correlate with molecular alterations in apoptosis regulatory proteins, including increased expression of **pro-apoptotic Bax**, activation of **caspase-3 and caspase-9**, and decreased expression of **anti-apoptotic Bcl-2** [6]. The central role of ROS in **hispidin**-mediated apoptosis was confirmed through experiments showing that the antioxidant N-acetyl cysteine (NAC) significantly attenuates **hispidin**-induced cell death [6].

Beyond classical apoptosis, **hispidin** uniquely triggers **ferroptosis** in prostate cancer cells, representing a novel mechanism for eliminating malignant cells [6]. Ferroptosis is an iron-dependent form of regulated cell death characterized by **lipid peroxidation** and distinct from apoptosis in both morphological and biochemical features. **Hispidin** treatment modulated key ferroptosis regulators, including **P53, Nrf-2, and HO-1 proteins**, creating cellular conditions favorable for this iron-mediated cell death pathway [6]. The ability to simultaneously induce multiple cell death mechanisms (apoptosis and ferroptosis) provides **hispidin** with a potential advantage over single-mechanism anticancer agents, potentially reducing the likelihood of resistance development.

Anti-Proliferative and Anti-Metastatic Effects

Hispidin demonstrates potent **anti-proliferative activity** against diverse cancer cell lines, with effects mediated through several key signaling pathways. The compound **inhibits Protein Kinase C β (PKC β)** with an IC₅₀ of 2 μ M, disrupting intracellular signaling crucial for cancer cell survival and proliferation [8]. Additionally, **hispidin** modulates the **PAK1-dependent signaling** pathway, which regulates cell motility and transformation [1]. In colon cancer models, **hispidin** induced ROS-dependent apoptosis in CMT-93 and HCT 116 cells, causing cells to acquire an **abnormal spherical shape** and lose normal cellular architecture [1]. The compound also effectively **suppresses colony formation** and **inhibits migratory capacity** in prostate cancer cells, indicating potential anti-metastatic properties [6].

Table 2: Anticancer Efficacy of **Hispidin** Across Various Cell Lines

Cancer Cell Line	Cancer Type	Approximate Semilethal Dose (mol/L)	Primary Mechanisms
SCL-1	Skin squamous cell carcinoma	1×10^{-4}	PKC inhibition [1]
Capan-1	Pancreatic ductal adenocarcinoma	Between 1×10^{-4} and 1×10^{-3}	PKC inhibition [1]
CMT-93	Rectal carcinoma	$7 \pm 1 \times 10^{-4}$	ROS-dependent apoptosis [1]
HCT 116	Colorectal carcinoma	$7 \pm 1 \times 10^{-4}$	ROS-dependent apoptosis [1]

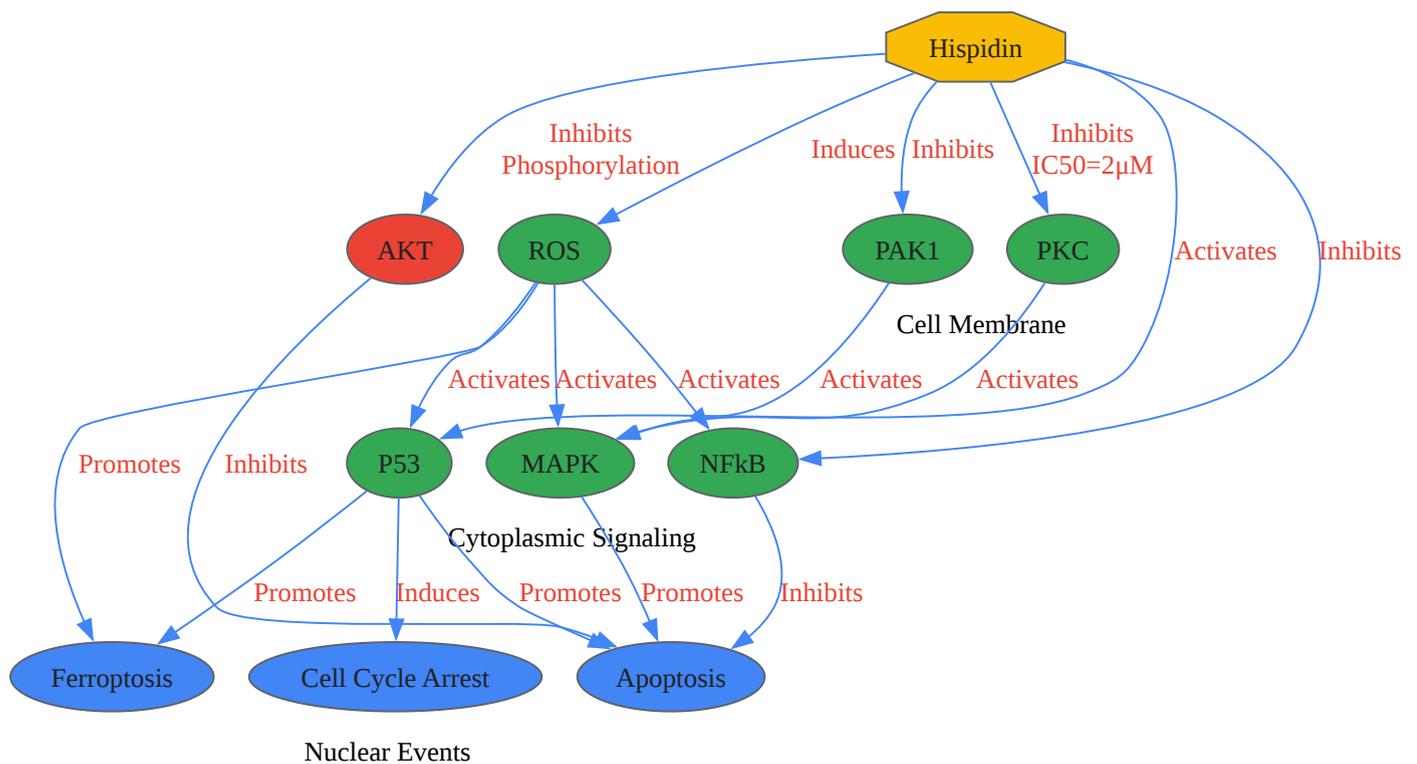
Cancer Cell Line	Cancer Type	Approximate Semilethal Dose (mol/L)	Primary Mechanisms
A549	Lung carcinoma	2.5×10^{-4}	PAK1-dependent signaling inhibition [1]
SGC-7901	Endocervical adenocarcinoma	$6.1 \pm 1.1 \times 10^{-3}$	Stathmin-1 phosphorylation, microtubule depolymerization [1]
BxPC-3	Pancreatic ductal adenocarcinoma	1×10^{-4}	NF- κ B inhibition, p53 activation [1]
AsPC-1	Pancreatic ductal adenocarcinoma	2×10^{-4}	NF- κ B inhibition, p53 activation [1]
PC3	Prostate carcinoma	Significant reduction at 10-50 μ M	ROS-mediated apoptosis, ferroptosis [6]
DU145	Prostate carcinoma	Significant reduction at 10-50 μ M	ROS-mediated apoptosis [6]

Signaling Pathway Modulation in Cancer

The anticancer effects of **hispidin** involve **complex modulation** of multiple signaling cascades. In prostate cancer cells, **hispidin** treatment **up-regulated MAPK pathways** (including p38, ERK, and JNK proteins) and the **NF- κ B signaling pathway** while simultaneously **down-regulating AKT phosphorylation** [6]. This coordinated regulation creates a cellular environment that favors apoptosis over survival. Specifically, **hispidin** enhanced the activity of **tumor suppressor p53** while inhibiting the **transcription factor NF- κ B**, which is frequently hyperactive in cancers and promotes cell survival, proliferation, and therapy resistance [1]. In pancreatic ductal adenocarcinoma models, this NF- κ B inhibition combined with p53 activation resulted in enhanced expression of **caspase-3 and poly-ADP-ribose polymerase**, executing the apoptotic program in malignant cells [1].

Hispidin also demonstrates **chemosensitization properties**, enhancing the efficacy of conventional chemotherapeutic agents. In pancreatic cancer stem cells, **hispidin** sensitized cells to **gemcitabine**, a

standard chemotherapeutic agent, and promoted its therapeutic efficacy [1]. This synergistic effect suggests potential applications for **hispidin** in combination therapy regimens, potentially allowing for dose reduction of conventional chemotherapeutics while maintaining or enhancing antitumor efficacy. The multi-target nature of **hispidin**'s action on signaling networks provides a mechanistic basis for its observed efficacy across diverse cancer types and its potential to overcome resistance mechanisms that often limit single-target therapies.



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*Figure 1: **Hispidin**'s multimodal anticancer mechanisms involve coordinated regulation of multiple signaling pathways. The compound simultaneously activates pro-apoptotic pathways (MAPK, p53) while inhibiting survival signals (AKT, NF-κB), creating a cellular environment that promotes death of malignant cells through both apoptosis and ferroptosis.*

Anti-Inflammatory Activities and Immunomodulation

Macrophage-Mediated Inflammation Regulation

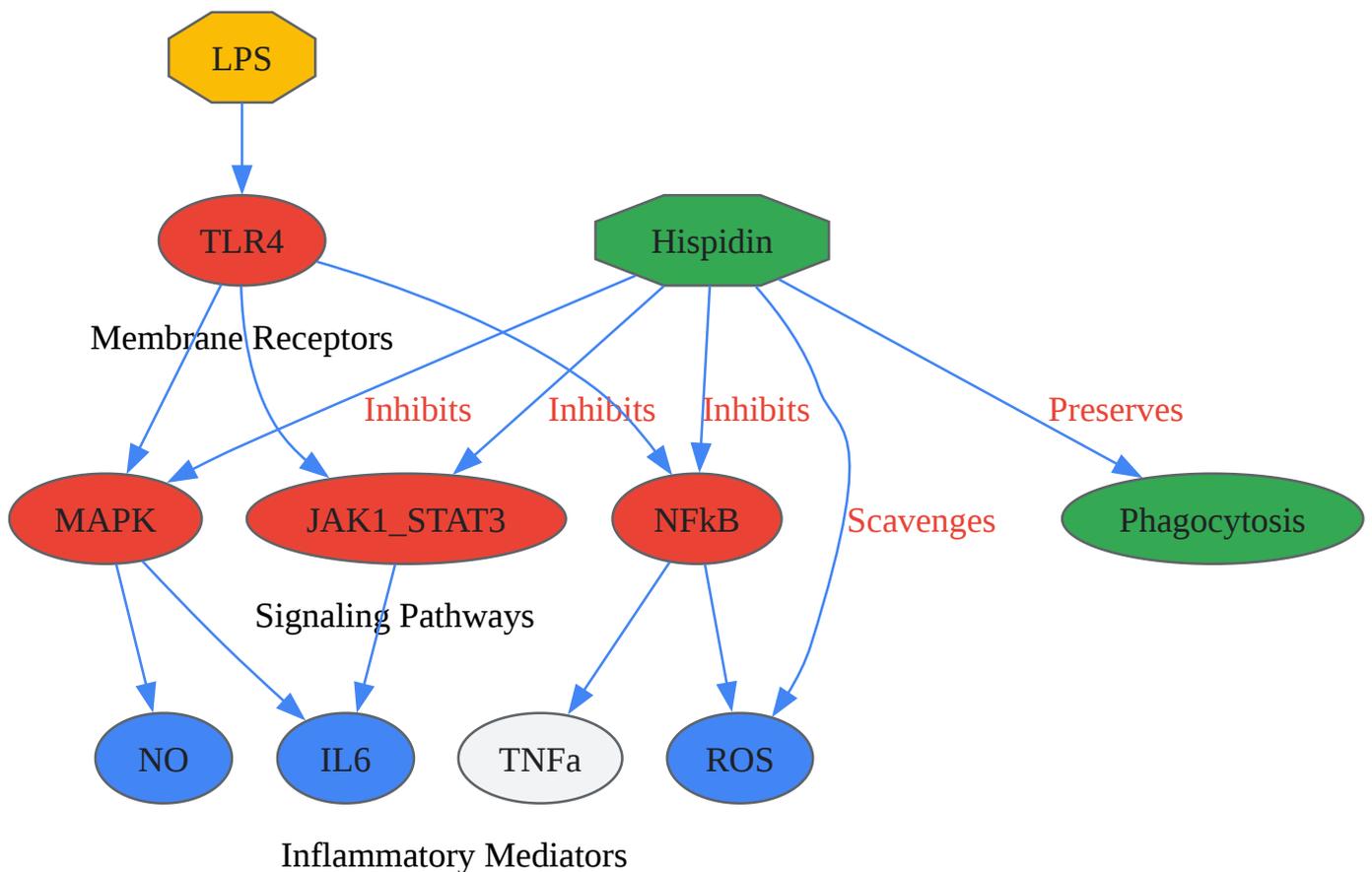
Hispidin demonstrates **potent anti-inflammatory properties** in LPS-induced RAW264.7 macrophage models, significantly reducing production of key inflammatory mediators including **nitric oxide (NO)**, **interleukin-6 (IL-6)**, and **reactive oxygen species (ROS)** [9]. Interestingly, **hispidin** treatment did not significantly inhibit TNF- α production, suggesting **specificity in its anti-inflammatory mechanism** rather than general immunosuppression [9]. Importantly, **hispidin** preserved **macrophage phagocytic function** even while suppressing inflammatory responses, indicating that it modulates rather than completely suppresses immune function [9]. This preservation of phagocytosis is therapeutically advantageous, as it maintains the ability of macrophages to clear pathogens while reducing damaging inflammatory cascades.

The molecular mechanisms underlying **hispidin's** anti-inflammatory effects involve **suppression of MAPK activation** and **inhibition of JAK1/STAT3 signaling pathways** [9]. These pathways represent critical signal transduction routes that translate extracellular inflammatory stimuli into intracellular responses, including transcription of pro-inflammatory genes. **Hispidin's** ability to target multiple signaling nodes may explain its efficacy in dampening inflammatory responses. Additionally, **hispidin** has been shown to **downregulate NF- κ B activation** in macrophages, further limiting the expression of inflammatory mediators [9]. The convergence of **hispidin's** action on these established pro-inflammatory pathways provides a mechanistic foundation for its observed anti-inflammatory efficacy.

Oxidative Stress Modulation

The **antioxidant capacity** of **hispidin** constitutes a significant component of its anti-inflammatory activity. **Hispidin** effectively **scavenges superoxide radicals** with potency approximately **3-5 times greater than water-soluble vitamin E** and equivalent to synthetic antioxidants like BHA and caffeic acid [9]. This direct free radical neutralizing capacity complements its signaling-based anti-inflammatory mechanisms. In inflammatory conditions, oxidative stress and inflammation form a **vicious cycle** whereby ROS activate inflammatory signaling pathways, which in turn induce more ROS production. **Hispidin's** ability to simultaneously target both components of this cycle—directly neutralizing ROS while inhibiting inflammatory signaling pathways—provides a comprehensive approach to inflammation control.

The therapeutic implications of these anti-inflammatory properties are substantial, particularly for chronic inflammatory conditions where macrophage activation plays a central role. **Hispidin's multimodal anti-inflammatory action**—reducing inflammatory mediators while preserving phagocytic function and reducing oxidative stress—suggests potential applications in conditions ranging from **rheumatoid arthritis** to **inflammatory bowel disease** and **atherosclerosis**. Furthermore, the compound's **favorable toxicity profile** [5] positions it as an attractive candidate for long-term management of chronic inflammatory disorders where conventional anti-inflammatory drugs often produce unacceptable side effects with prolonged use.



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*Figure 2: **Hispidin** targets multiple signaling pathways in LPS-induced macrophage inflammation. It suppresses MAPK, JAK1/STAT3, and NF-κB signaling, reduces inflammatory mediators (NO, IL-6, ROS), while preserving phagocytic function—a crucial distinction from broad immunosuppressants.*

Metabolic Syndrome Applications

Anti-Obesity Effects

Hispidin demonstrates promising **anti-obesity potential** through multiple mechanisms that target both fat absorption and fat synthesis. The compound **inactivates pancreatic lipase**, a key enzyme responsible for triglyceride absorption in the small intestine, thereby reducing dietary fat uptake [1]. Additionally, **hispidin inhibits glycerol-3-phosphate dehydrogenase**, a critical enzyme that links carbohydrate and lipid metabolism [1]. This inhibition results in **dose-dependent reduction** of intracellular triglyceride levels, addressing both exogenous (dietary) and endogenous (synthesized) fat accumulation. **Hispidin** also increases **intracellular cAMP levels**, which enhances lipolytic signaling and promotes breakdown of stored fats [1]. This multi-target approach to lipid management—reducing absorption while enhancing breakdown—represents a comprehensive strategy for addressing obesity.

In models of obesity-related cellular stress, **hispidin** demonstrated **protective effects** against lipotoxicity. In palmitate-induced obesity models using C2C12 myotubes, **hispidin** increased cell survival by **inhibiting caspase-3 activation** and decreasing expression of the **pro-apoptotic protein Bax** [1]. This protective effect is particularly relevant given that skeletal muscles utilize approximately **75% of available glucose** in the normal postprandial state and are highly sensitive to lipotoxicity, inflammation, and oxidative stress [1]. By protecting muscle cells from lipid-induced damage, **hispidin** may help preserve metabolic rate and insulin sensitivity, both of which are compromised in obesity and contribute to progressive metabolic dysfunction.

Antidiabetic Properties

Hispidin exhibits several mechanisms relevant to **glucose metabolism regulation** and diabetes management. The compound demonstrates **potent antioxidant activity** that addresses the oxidative stress component of diabetes pathophysiology [1]. Additionally, **hispidin** has shown **hypoglycemic properties** in experimental models, though the precise mechanisms remain under investigation [1]. **Hispidin's** ability to protect pancreatic β -cells from apoptosis [1] suggests potential for preserving insulin secretion capacity, which typically declines as diabetes progresses. This β -cell protective effect, combined with **hispidin's** action on insulin-sensitive tissues, positions it as a potential multi-target therapeutic for diabetes management.

The **interconnection between hispidin's anti-obesity and antidiabetic effects** is particularly noteworthy, as obesity represents a major risk factor for type 2 diabetes development. By reducing triglyceride absorption and accumulation, **hispidin** may help prevent the lipid overload in non-adipose tissues (including liver, muscle, and pancreas) that drives insulin resistance and β -cell dysfunction. Furthermore, **hispidin's anti-inflammatory properties** [9] address the chronic low-grade inflammation associated with both obesity and insulin resistance. This comprehensive approach targeting multiple facets of metabolic syndrome pathophysiology distinguishes **hispidin** from many current therapies that address single aspects of these complex interrelated conditions.

Safety Profile and Toxicology

Preclinical Safety Assessment

Hispidin-enriched *Sanghuangporus sanghuang* mycelia have undergone **comprehensive toxicological evaluation** using standardized testing protocols. Critical toxicity assessments including the **Ames test**, **in vitro chromosome aberration test**, **acute oral toxicity test**, and **bone marrow micronucleus test** demonstrated no statistically significant differences between **hispidin**-enriched mycelia and negative controls [5]. These results, derived from internationally recognized testing guidelines, support the safety of **hispidin** for human consumption at concentrations up to **3 mg/g of mycelia** [5]. The absence of mutagenicity and clastogenicity in these standardized assays is particularly important for establishing the compound's safety profile, especially for potential long-term use in chronic conditions.

The **differential cytotoxicity** observed in cancer versus normal cells further supports **hispidin's** therapeutic potential. Multiple studies have reported that **hispidin** is **more cytotoxic toward cancer cells than normal cells** in vitro [1] [2]. For instance, in prostate cancer models, **hispidin** significantly decreased viability of PC3 and DU145 cancer cells while **exhibiting no cytotoxicity** in normal WPMY-1 prostate cells [6]. This selective toxicity represents a crucial therapeutic advantage, suggesting that **hispidin** may target processes specifically dysregulated in cancer cells while sparing normal cellular functions. The molecular basis for this selectivity may involve **hispidin's** action on cancer-specific signaling pathways and its exploitation of the altered redox state typical of malignant cells.

Therapeutic Index and Clinical Translation

The **favourable safety profile** of **hispidin**, combined with its **multi-target mechanisms**, positions it as a promising candidate for clinical development. The established safety of **hispidin**-enriched fungal mycelia at efficacious concentrations provides a solid foundation for translational studies [5]. **Hispidin's** ability to simultaneously address **oxidative stress**, **inflammation**, and **metabolic dysregulation** through overlapping mechanisms suggests potential applications in complex multifactorial diseases where single-target therapies often show limited efficacy. Furthermore, the compound's **natural origin** and **long history of human consumption** in traditional medicine contexts may facilitate regulatory approval and consumer acceptance.

Table 3: Comprehensive Safety Profile of **Hispidin**-Enriched Mycelia

Toxicological Test	Test System	Dose Concentration	Results	Regulatory Compliance
Ames Test	Salmonella typhimurium strains TA98, TA100, TA102, TA1535, TA1537	Up to 5,000 µg/plate	No mutagenicity	OECD Guideline 471
In Vitro Chromosome Aberration Test	Chinese hamster lung cells	Up to 2,000 µg/ml	No clastogenicity	OECD Guideline 473
Acute Oral Toxicity Test	Rats	2,000 mg/kg body weight	No adverse effects	OECD Guideline 425
Bone Marrow Micronucleus Test	Mouse bone marrow cells	2,000 mg/kg body weight	No genotoxicity	OECD Guideline 474

Experimental Protocols and Research Methods

Standardized Bioactivity Assays

Research on **hispidin**'s pharmacological activities employs **well-established in vitro assays** to quantify its effects on cellular processes. **Cell viability** is typically assessed using the **MTT assay**, where cells are seeded in 96-well plates, treated with **hispidin**, incubated with MTT solution, and formazan crystals are dissolved in DMSO before measuring absorbance at 490-570 nm [6] [9]. For **apoptosis detection**, western blot analysis of apoptosis-related proteins (cleaved caspase-3, caspase-9, Bax, Bcl-2) is performed using specific antibodies, with chemiluminescence detection [6]. **Intracellular ROS levels** are measured using fluorescent probes like DCFH-DA, where fluorescence intensity is quantified by flow cytometry or fluorescence microscopy [6] [9].

Anti-inflammatory activity assessment includes the **Griess method** for detecting nitric oxide production, where culture supernatants are mixed with equal volumes of Griess reagent and absorbance is measured at 540 nm [9]. **Cytokine production** (IL-6, TNF- α) is quantified using **enzyme-linked immunosorbent assays (ELISA)** according to manufacturer protocols [9]. **Macrophage phagocytosis** is analyzed by flow cytometry using Alexa 488-conjugated BioParticles, where internalized fluorescence from cells is detected by FACScan flow cytometry [9]. These standardized protocols ensure reproducibility and comparability across studies investigating **hispidin**'s diverse pharmacological activities.

Signaling Pathway Analysis

Comprehensive analysis of **hispidin**'s effects on signaling pathways involves **western blotting** for protein phosphorylation and expression changes. Key signaling proteins analyzed include **MAPK family members** (p38, ERK, JNK), **NF- κ B pathway components** (I κ B- α), **AKT phosphorylation**, and **ferroptosis regulators** (P53, Nrf-2, HO-1) [6] [9]. For these analyses, cells are lysed with appropriate protein lysis buffers, proteins are separated by **SDS-PAGE**, transferred to nitrocellulose membranes, blocked with skimmed milk, and incubated with specific primary antibodies followed by HRP-conjugated secondary antibodies [9]. Specific protein bands are visualized using **chemiluminescence detection systems** according to manufacturer protocols [9]. The combination of these techniques provides comprehensive insights into **hispidin**'s multimodal mechanisms of action across different pathological conditions.

Conclusion and Future Perspectives

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